(R)-2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-amino-2-(4-iodophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOQGXRQHSKXRI-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis typically begins with 4-iodobenzaldehyde, which undergoes a Henry reaction with nitromethane to form β-nitro alcohol intermediates. Subsequent reduction of the nitro group to an amine yields the racemic 2-amino-2-(4-iodophenyl)ethan-1-ol, which is then resolved into its enantiomers. Alternatively, asymmetric methods directly produce the (R)-enantiomer through chiral catalysts or enzymes.
Key Reaction Steps:
-
Henry Reaction :
Yields of 70–85% are reported under basic conditions (e.g., K₂CO₃ in ethanol). -
Nitro Group Reduction :
Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (NaBH₄/CuCl₂) convert the nitro group to an amine. Hydrogenation avoids racemization but requires careful control of pressure and temperature.
Biocatalytic Resolution Using Microorganisms
A patent-pending method employs microbial resolution to isolate the (R)-enantiomer from racemic mixtures. Specific strains of Rhodococcus or Pseudomonas species selectively metabolize the (S)-enantiomer, leaving the (R)-form enriched. For example:
-
Microorganism : Rhodococcus erythropolis AJ 270
-
Substrate : Racemic 2-amino-2-(4-iodophenyl)ethan-1-ol
-
Conditions : pH 7.0, 30°C, 48-hour incubation
This method eliminates the need for chiral auxiliaries and reduces waste, aligning with green chemistry principles.
Asymmetric Reduction of Aminoketone Precursors
Asymmetric reduction of prochiral ketones offers a direct route to the (R)-enantiomer. The aminoketone precursor, 2-amino-1-(4-iodophenyl)ethanone, is reduced using chiral catalysts or enzymes:
Transition Metal Catalysis:
Enzymatic Reduction:
-
Enzyme : Alcohol dehydrogenase from Lactobacillus kefir
-
Cofactor Regeneration : NADPH/glucose dehydrogenase system
Purification and Characterization Techniques
Crude products are purified via flash chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The hydrochloride salt is formed by treating the free base with HCl gas in diethyl ether.
Characterization Data:
| Parameter | Value |
|---|---|
| Melting Point | 198–202°C (dec.) |
| Optical Rotation | (c=1, H₂O) |
| NMR (D₂O) | δ 7.68 (d, 2H, Ar-H), 4.12 (m, 1H), 3.56 (dd, 2H) |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and reproducibility. Continuous flow systems enhance the asymmetric hydrogenation step by improving heat transfer and catalyst turnover. Key parameters include:
-
Catalyst Loading : 0.5 mol% Ru-BINAP
-
Throughput : 1.2 kg/day per reactor
-
Purity : ≥99.5% by HPLC
Comparative Analysis of Synthetic Methods
| Method | Yield | ee | Cost | Scalability |
|---|---|---|---|---|
| Biocatalytic Resolution | 88% | 92% | Low | Moderate |
| Asymmetric Hydrogenation | 95% | 98% | High | High |
| Enzymatic Reduction | 89% | 99% | Medium | Low |
The asymmetric hydrogenation method is preferred for industrial applications due to its scalability and high ee, despite higher catalyst costs .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom, forming a phenyl ethylamine derivative.
Substitution: The iodine atom can be substituted with other functional groups such as fluorine, chlorine, or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 4-iodophenylacetone or 4-iodobenzaldehyde.
Reduction: Formation of 2-amino-2-phenylethanol.
Substitution: Formation of 2-amino-2-(4-fluorophenyl)ethanol, 2-amino-2-(4-chlorophenyl)ethanol, etc.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals due to its structural features that facilitate biological interactions. Its chiral nature allows for the development of enantiomerically pure drugs, which are crucial for optimizing therapeutic effects and minimizing side effects. The presence of the iodine atom enhances lipophilicity, potentially improving the bioavailability of derivatives.
Biological Activity
Research indicates that (R)-2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride exhibits antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth, making this compound a candidate for further studies in antibiotic development. Additionally, its interaction with serotonin receptors has been explored, indicating potential applications in treating psychiatric disorders such as schizophrenia .
Asymmetric Synthesis
The compound is utilized in asymmetric synthesis due to its chiral configuration. This application is vital in producing compounds with specific stereochemistry, which is often necessary for biological activity. The synthesis methods typically involve multi-step processes that yield high-purity products suitable for research and industrial applications .
Structure-Activity Relationship Studies
This compound plays a significant role in structure-activity relationship (SAR) studies. Researchers analyze how variations in the compound's structure affect its biological activity, particularly concerning receptor binding affinities and agonist/antagonist profiles at serotonin receptors. Such studies help in designing more effective drugs targeting specific pathways .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Case Study 1: Antimicrobial Properties
A study demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Serotonin Receptor Interaction
Research focusing on serotonin receptor interactions revealed that modifications to the phenyl ring can dramatically influence agonist potency and selectivity at 5-HT receptors, underscoring the importance of structural features in drug design .
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: (R)-2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride
- Molecular Formula: C₈H₁₀ClINO
- Molecular Weight : 323.53 g/mol (calculated based on substituents)
- CAS Number : 2829292-68-2
- Key Features: Chiral β-amino alcohol with a para-iodophenyl group and a hydrochloride salt. This compound is structurally related to pharmaceutically relevant chiral building blocks, particularly in kinase inhibitors and CNS-targeting agents.
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Compounds with halogen substitutions (Cl, Br, F, I) at the para position of the phenyl ring are critical for evaluating electronic and steric effects.
Key Insights :
- Iodine vs. Chlorine/Bromine : The iodine atom in the target compound increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Electronic Effects : Fluorine’s electronegativity stabilizes adjacent functional groups, whereas iodine’s polarizability may favor π-stacking interactions in receptor binding .
Stereochemical Variants
Enantiomeric forms and diastereomers exhibit distinct pharmacological profiles.
Key Insights :
- R vs. S Configuration : The R-configuration in the target compound may optimize interactions with chiral binding pockets in biological targets, as seen in kinase inhibitors .
- Substituent Position : Para-substituted iodophenyl derivatives generally show higher target selectivity compared to meta-substituted analogs .
Functional Group Modifications
Variations in the amino alcohol backbone or additional functional groups influence reactivity and applications.
Key Insights :
Physicochemical and Industrial Data
Research and Industrial Relevance
- Synthetic Routes: Mannich reactions and aminomethylation are common methods for β-amino alcohol synthesis, as seen in analogous compounds .
- Industrial Availability : Supplied by platforms like ECHEMI and Hairui Chemical in industrial-grade quantities (purity ≥90%) .
Biological Activity
(R)-2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride, a chiral compound with the molecular formula C₈H₁₁ClINO and a molar mass of approximately 299.54 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure features an amino group, a hydroxyl group, and an iodine atom attached to a phenyl ring, contributing to its unique properties and potential applications in pharmacology and organic synthesis.
The compound is synthesized through various methods that typically involve multi-step processes to ensure high purity suitable for research applications. The presence of the iodine atom is significant as it enhances lipophilicity, potentially influencing the compound's biological interactions.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Reaction of starting materials with hydroxylamine hydrochloride and triethylamine in ethanol. |
| 2 | Formation of intermediates followed by dehydration to yield the final product. |
2. Biological Activities
This compound exhibits various biological activities primarily due to its structural components:
- Receptor Interactions : It has been evaluated for its binding affinity to multiple receptors, which is crucial for understanding its pharmacological potential.
- Enzyme Inhibition : The compound has shown promise as an inhibitor in enzymatic reactions, particularly those involving β-glucuronidase, which plays a role in drug metabolism and excretion.
Case Studies
- Receptor Binding Studies : Research indicates that this compound interacts with specific receptors, demonstrating varying affinities that suggest potential therapeutic uses in modulating receptor activity.
- Inhibition of β-glucuronidase : In vitro studies have shown that this compound can inhibit β-glucuronidase with an IC50 value indicating significant potency compared to standard inhibitors, suggesting its utility in drug development targeting metabolic pathways.
3. Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-1-(4-Iodophenyl)ethan-1-amine | Amino group, iodine substituent | Different stereochemistry affecting biological activity |
| (S)-2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol | Chlorine and methoxy substituents | Variation in halogen and additional methoxy group |
| (S)-2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride | Hydroxyl group on phenyl ring | Distinct functional groups influencing reactivity |
The comparisons highlight the unique features of this compound, particularly its iodine substitution which may enhance lipophilicity and influence biological interactions more favorably than analogs lacking this feature.
4. Future Research Directions
Further studies are warranted to explore:
- In Vivo Efficacy : Investigating the pharmacokinetics and dynamics in animal models to assess therapeutic potential.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
Q & A
Q. What are the key synthetic routes for (R)-2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride, and how can stereoselectivity be ensured?
The compound is synthesized via reductive amination or enantioselective reduction. For stereoselectivity, chiral catalysts (e.g., Ru-BINAP complexes) or chiral auxiliaries are employed. A representative method involves:
- Step 1 : Condensation of 4-iodophenylacetone with ammonium chloride to form an imine intermediate.
- Step 2 : Stereoselective reduction using NaBH₄ in THF/ethanol at 273 K to yield the (R)-enantiomer .
- Step 3 : Hydrochloride salt formation via HCl treatment. Purity is verified via chiral HPLC (e.g., Chiralpak AD-H column) and optical rotation measurements.
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, ethanolamine protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry : ESI-MS (expected [M+H]⁺ at m/z 264.08) .
- Elemental Analysis : Validate molecular formula (C₈H₁₀INO·HCl) .
- Melting Point : Compare with literature values (e.g., 262°C for similar aryl ethanolamine hydrochlorides) .
Q. What safety protocols are essential when handling this compound?
- Preventive Measures : Use explosion-proof equipment, avoid inhalation/contact, and store in dry, ventilated conditions at 2–8°C .
- Emergency Response : For skin contact, rinse with water for 15+ minutes; for ingestion, seek medical attention immediately .
- Environmental Hazard : Dispose via licensed waste management due to aquatic toxicity (EC₅₀ < 1 mg/L for aquatic organisms) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of this compound?
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., CCDC deposition) .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral validation .
- Cross-Validation : Combine HPLC retention times with optical rotation data ([α]ᴅ²⁵ = +15° to +25° in methanol) .
Q. What strategies mitigate environmental persistence in disposal workflows?
- Degradation Studies : Assess photolytic/hydrolytic breakdown using LC-MS. For example, UV irradiation (254 nm) in aqueous solutions to track iodine release .
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates .
Q. How does the iodine substituent influence pharmacological activity, and how can this be empirically tested?
- Structure-Activity Relationship (SAR) : Compare with chloro/fluoro analogs (e.g., (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride) in receptor-binding assays .
- In Vitro Models : Test antifungal activity (e.g., Candida albicans MIC assays) or CNS penetration (logP = 1.2–1.5 predicts moderate blood-brain barrier permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
